molecular formula C8H10N2O B1179457 kpsM protein CAS No. 133135-12-3

kpsM protein

Cat. No.: B1179457
CAS No.: 133135-12-3
Attention: For research use only. Not for human or veterinary use.
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Description

KpsM is a membrane-associated protein integral to the export of extracellular polymeric substances (EPS) in diverse bacterial species. In Synechocystis sp. PCC 6803, KpsM (encoded by slr0977) facilitates the secretion of heteropolysaccharides, which are critical for biofilm formation, nutrient acquisition, and stress resilience . Its absence disrupts carbon flux, leading to intracellular accumulation of polyhydroxybutyrate (PHB) and altered glycosylation of surface structures like PilA . In pathogenic bacteria such as Escherichia coli and Bordetella pertussis, KpsM functions as part of an ATP-binding cassette (ABC) transporter system (e.g., KpsMT) responsible for capsular polysaccharide (CPS) export, a key virulence determinant . Structural analyses reveal KpsM as an integral membrane protein with multiple transmembrane domains, while its partner KpsT contains ATP-binding motifs critical for energizing transport .

Properties

CAS No.

133135-12-3

Molecular Formula

C8H10N2O

Synonyms

kpsM protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

KpsM belongs to a conserved family of ABC transporter permeases involved in polysaccharide export. Below is a systematic comparison with homologs across bacterial species:

Table 1: Structural and Functional Homologs of KpsM

Protein/System Organism Role in Polysaccharide Export Key Structural Features Phenotypic Impact of Mutation References
KpsM Synechocystis sp. EPS secretion 6–8 transmembrane domains Reduced EPS (50% RPS, 20% CPS); ↑ PHB (30%)
KpsM E. coli K1 Capsular polysialic acid export Integral membrane protein (ABC permease) Intracellular polysaccharide accumulation; ↓ virulence
BexB H. influenzae Type b CPS export Homologous to KpsM (40% identity) Loss of capsule; impaired pathogenesis
KpsM B. pertussis CPS transport Transmembrane segment (AA 74–93) Attenuated virulence in ΔkpsT mutants
KpsM A. rivipollensis CPS biosynthesis ABC transporter permease Hypothesized role in Campylobacter-like CPS

Table 2: Metabolic and Virulence Impacts of KpsM Disruption

Organism Carbon Flux Alteration Virulence/Adhesion Impact Compensatory Mechanisms
Synechocystis sp. ↑ PHB (carbon storage) N/A (non-pathogenic) Upregulation of Wzy-dependent pathways
E. coli K1 Polysialic acid trapped intracellularly ↓ Serum resistance; ↓ meningitis None reported
C. jejuni N/A ↓ Adhesion to INT407 cells Inconsistent results across strains
UPEC N/A ↓ Biofilm formation; ↓ virulence N/A

Key Research Findings

E. coli KpsM and KpsT form a heterodimeric transporter, with KpsT’s ATPase activity essential for polysialic acid export . Mutagenesis of KpsT’s ATP-binding domain abolishes transport . B. pertussis KpsT shares 44% identity with Pasteurella multocida HexA, suggesting evolutionary conservation in CPS transport .

Carbon Metabolic Adaptation :

  • Synechocystis ΔkpsM mutants redirect 30% more carbon to PHB, a biodegradable polymer, highlighting metabolic flexibility under secretion stress .
  • Proteomic analyses reveal downregulation of photosynthetic proteins (e.g., PsbA) and upregulation of PHB synthases (PhaC) in ΔkpsM strains .

Pathogenic Implications :

  • In Campylobacter jejuni, kpsM mutants exhibit 50% reduced adhesion to intestinal cells, though complementation studies are inconclusive .
  • Avian pathogenic E. coli (APEC) strains lacking kpsM show reduced prevalence (0.09%), correlating with attenuated virulence in poultry.

Structural Insights :

  • KpsM homologs in E. coli and H. influenzae share transmembrane topology but diverge in periplasmic domains, reflecting adaptations to different polysaccharide substrates.

Q & A

Q. How should researchers document experimental variables in KpsM studies to ensure reproducibility?

  • Methodological Answer : Report strain genotypes (e.g., E. coli K1), growth conditions (media, temperature), and plasmid details (e.g., pSR204 origin). Specify antibody clones, MS instrumentation (make/model), and statistical tests used. Deposit raw data in repositories like PRIDE or GenBank .

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